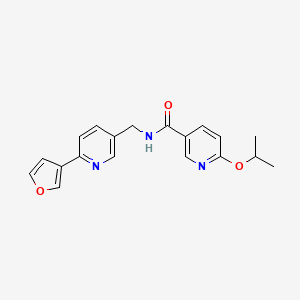
N-((6-(呋喃-3-基)吡啶-3-基)甲基)-6-异丙氧基烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a nicotinamide moiety
科学研究应用
Chemistry
In chemistry, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide typically involves multiple steps:
-
Formation of the Furan-Pyridine Intermediate: : The initial step involves the synthesis of a furan-3-yl-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan-3-boronic acid is coupled with a 6-bromopyridine under palladium catalysis .
-
Nicotinamide Derivative Formation: This can be done by reacting the furan-pyridine intermediate with 6-isopropoxynicotinic acid chloride in the presence of a base such as triethylamine .
-
Final Coupling: : The final step is the coupling of the nicotinamide derivative with the furan-pyridine intermediate to form the target compound. This step may require the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides in the presence of a base like sodium hydride can facilitate nucleophilic substitution.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkoxy-substituted nicotinamide derivatives.
作用机制
The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the nicotinamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Nicotinamide Derivatives: Compounds like N-(6-methoxynicotinamide) and N-(6-ethoxynicotinamide) share structural similarities but differ in their alkoxy substituents.
Furan-Pyridine Compounds: Compounds such as 6-(furan-3-yl)pyridine and 6-(furan-2-yl)pyridine are structurally related but lack the nicotinamide moiety.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is unique due to its combination of a furan ring, a pyridine ring, and a nicotinamide moiety
属性
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)25-18-6-4-15(11-21-18)19(23)22-10-14-3-5-17(20-9-14)16-7-8-24-12-16/h3-9,11-13H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWQBPIBDIOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














